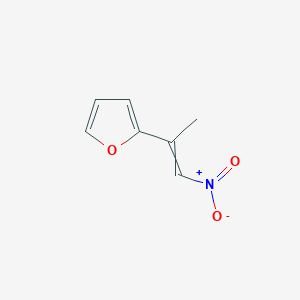
2-(1-Nitroprop-1-en-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Nitroprop-1-en-2-yl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its nitroalkene functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Nitroprop-1-en-2-yl)furan typically involves the reaction of furan derivatives with nitroalkenes. One common method is the condensation of 2-furylcarbinol with nitroethane in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrofurans, which are valuable intermediates in pharmaceutical synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrofurans
Reduction: Amino derivatives
Substitution: Halogenated furans and other substituted derivatives
Scientific Research Applications
2-(1-Nitroprop-1-en-2-yl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids. This modification can disrupt cellular processes, leading to antimicrobial effects. The furan ring’s aromaticity also allows for interactions with various molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to many furan derivatives, used in the production of resins and as a solvent.
Furfuryl alcohol: Used in the manufacture of furan resins and as a solvent.
2,5-Dimethylfuran: Investigated as a potential biofuel due to its high energy density.
Uniqueness
2-(1-Nitroprop-1-en-2-yl)furan is unique due to its nitroalkene functional group, which imparts distinct reactivity and biological activity compared to other furan derivatives. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
615552-96-0 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(1-nitroprop-1-en-2-yl)furan |
InChI |
InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3 |
InChI Key |
WFZBCPXVSMQEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


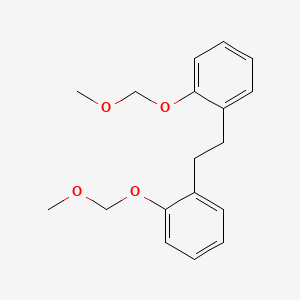
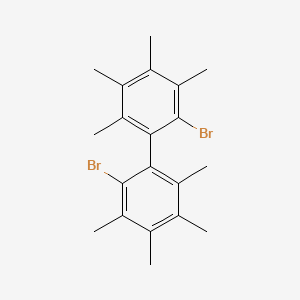
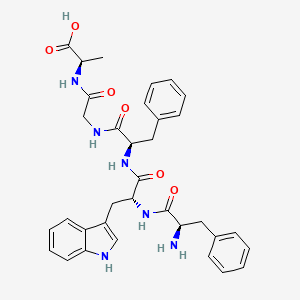
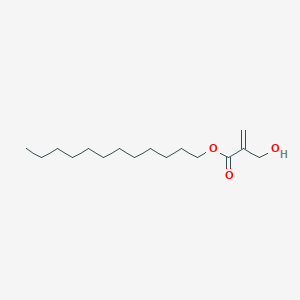
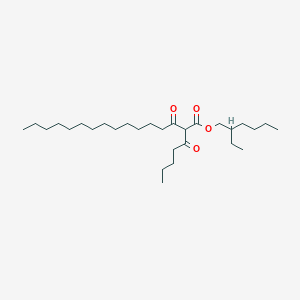
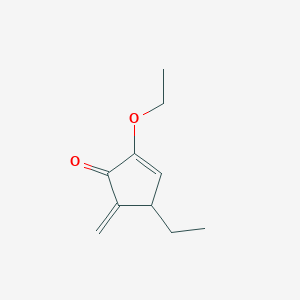
![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)


![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)


